molecular formula C21H32N4O5 B14710427 N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide CAS No. 14611-16-6

N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide

Cat. No.: B14710427
CAS No.: 14611-16-6
M. Wt: 420.5 g/mol
InChI Key: ODOBRGBLPHSZLU-WMZOPIPTSA-N
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Description

N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide is a synthetic peptide derivative It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue, followed by leucine and valine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the glycine residue using the benzyloxycarbonyl (Cbz) group. This is followed by the sequential addition of L-leucine and L-valine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained after deprotection and purification steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These machines automate the coupling and deprotection steps, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.

    Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

    Acidic Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Basic Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The benzyloxycarbonyl (Cbz) group provides stability and protection during the synthesis and transport of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide is unique due to its specific sequence of glycine, leucine, and valine, which imparts distinct structural and functional properties. The presence of the Cbz group enhances its stability and makes it a valuable tool in peptide synthesis and research .

Properties

CAS No.

14611-16-6

Molecular Formula

C21H32N4O5

Molecular Weight

420.5 g/mol

IUPAC Name

benzyl N-[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C21H32N4O5/c1-13(2)10-16(20(28)25-18(14(3)4)19(22)27)24-17(26)11-23-21(29)30-12-15-8-6-5-7-9-15/h5-9,13-14,16,18H,10-12H2,1-4H3,(H2,22,27)(H,23,29)(H,24,26)(H,25,28)/t16-,18-/m0/s1

InChI Key

ODOBRGBLPHSZLU-WMZOPIPTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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